Lipophilicity Advantage: +0.78 LogP Delta Over the Ethoxy Analog Drives Membrane Permeability Differentiation
The target compound (CAS 650602-96-3) has a calculated LogP of 3.72, compared to 2.94 for its closest structural analog, 3-ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2), yielding a ΔLogP of +0.78 [1]. This difference corresponds to approximately a 6-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeation potential. Lipophilicity strongly correlates with passive transcellular permeability and is a primary determinant of oral bioavailability and blood-brain barrier penetration in CNS-targeted programs [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 |
| Comparator Or Baseline | 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2): LogP = 2.94 |
| Quantified Difference | ΔLogP = +0.78 (≈6-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from Chemsrc; identical calculation methodology for both compounds |
Why This Matters
For cell-based assays or in vivo studies requiring intracellular target engagement, this LogP differential predicts meaningfully higher passive membrane flux, making the butoxy analog the preferred choice when permeability is a limiting factor.
- [1] Chemsrc. 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-95-2). Retrieved from https://m.chemsrc.com/baike/784776.html View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
